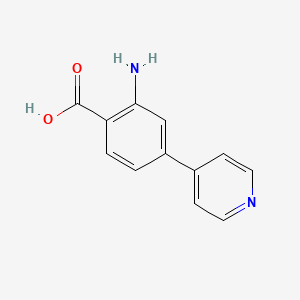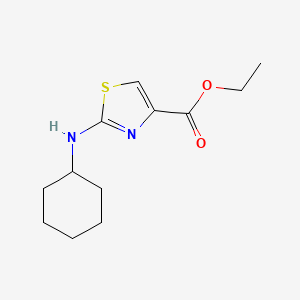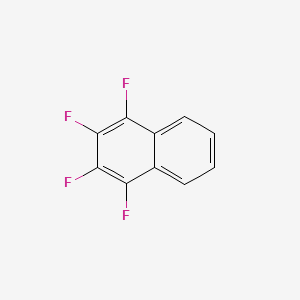![molecular formula C12H14N6S B8722788 [4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine CAS No. 88541-12-2](/img/structure/B8722788.png)
[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is a complex organic compound featuring a thiazole ring, a guanidine group, and a formamidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the guanidine group and the formamidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine involves its interaction with specific molecular targets and pathways. The thiazole ring and guanidine group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile
- 2,4-Disubstituted thiazoles
Uniqueness
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.
Properties
CAS No. |
88541-12-2 |
|---|---|
Molecular Formula |
C12H14N6S |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-methylmethanimidamide |
InChI |
InChI=1S/C12H14N6S/c1-15-7-16-9-4-2-3-8(5-9)10-6-19-12(17-10)18-11(13)14/h2-7H,1H3,(H,15,16)(H4,13,14,17,18) |
InChI Key |
MRTUBNJTWHQTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




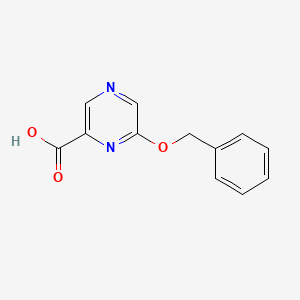
![6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8722736.png)

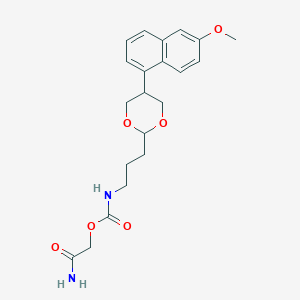



![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)
![11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione](/img/structure/B8722780.png)
